N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a combination of furan, thiophene, piperidine, and methanesulfonyl groups
Properties
Molecular Formula |
C16H20N2O4S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-24(20,21)18-6-4-12(5-7-18)16(19)17-10-14-9-13(11-23-14)15-3-2-8-22-15/h2-3,8-9,11-12H,4-7,10H2,1H3,(H,17,19) |
InChI Key |
CCKMSBOJWZIAIO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multi-step reactions. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-acetyl-5-furan/thiophene-pyrazole derivatives with corresponding aldehydes . The reaction conditions often include the use of solvents like THF (tetrahydrofuran) and catalysts such as NaH (sodium hydride) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Industrial Chemistry: It serves as a precursor for the synthesis of various functional materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit similar biological activities.
Furan Derivatives: Compounds such as Furan-2-carboxylic acid and its derivatives are structurally related and have applications in medicinal chemistry.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
